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This guide provides a comprehensive comparison of dodine resistance in fungal isolates,

focusing on the genetic and molecular mechanisms that underpin this phenomenon. The

primary focus is on Venturia inaequalis, the causative agent of apple scab, which is the most

studied organism in the context of dodine resistance.

Introduction to Dodine and Resistance
Dodine (n-dodecylguanidine acetate) is a fungicide that has been used for decades to control

fungal diseases, particularly apple scab.[1] Its mode of action is multifaceted, involving the

disruption of the fungal plasma membrane and, more significantly, the inhibition of

mitochondrial respiration, which leads to a depletion of cellular ATP.[2] The extensive use of

dodine led to the development of resistance in V. inaequalis populations, rendering it

ineffective in many regions.[1] However, after years of diminished use, some fungal populations

have shown renewed sensitivity, sparking interest in its re-evaluation.[2]

Resistance to dodine in V. inaequalis is known to be genetically controlled and is considered a

quantitative trait, meaning it involves multiple genes and develops progressively.[3] While

specific target-site mutations are not the primary mechanism, evidence points towards the

involvement of multidrug resistance (MDR) systems, such as the overexpression of efflux

pumps.
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Comparative Analysis of Fungicide Sensitivity
The most common method for quantifying fungicide resistance is the determination of the

Effective Concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values

indicate higher sensitivity. Below are tables summarizing EC50 values for dodine and other

common fungicides from studies on V. inaequalis isolates, demonstrating the varying levels of

sensitivity.

Table 1: Comparative EC50 Values (mg/L) for Dodine and Other Fungicides in Characterized

Venturia inaequalis Isolates

Isolate ID
Dodine
(Dod)

Thiophanat
e-methyl
(TM)

Trifloxystro
bin (TFS)

Cyprodinil
(Cyp)

Difenocona
zole

Sensitive

Isolates

42-14 0.09 0.08 0.01 0.02 N/A

45-21 0.12 0.09 0.01 0.02 N/A

Resistant

Isolates

30-25 0.23 25.10 14.80 0.02 N/A

45-29 0.22 19.80 15.60 0.03 N/A

MR

Population

(Mean)¹

1.16 N/A N/A 1.41 0.34

S Population

(Mean)¹
0.12 N/A N/A 0.03 0.04

Data sourced from Chatzidimopoulos et al. (2022) and Köllner et al. (2023).[2][4] N/A indicates

data not available in the cited study. ¹Mean values for Moderately Resistant (MR) and Sensitive

(S) populations.
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Table 2: Frequency of Resistance to Dodine and Other Fungicides in Surveyed V. inaequalis

Populations

Fungicide Chemical Group Resistance Frequency (%)

Dodine Guanidine 28% (Moderately Resistant)

Trifloxystrobin QoI 92% (Highly Resistant)

Difenoconazole DMI
3% (Highly Resistant), 36%

(Moderately Resistant)

Cyprodinil Anilinopyrimidine 75% (Moderately Resistant)

Boscalid SDHI 5% (Moderately Resistant)

Data represents the percentage of isolates in a Greek survey exhibiting resistance. Sourced

from Chatzidimopoulos et al. (2022).[4]

Genetic Mechanisms of Resistance: The Role of
Efflux Pumps
The genetic basis for dodine resistance is not fully elucidated, but it is strongly hypothesized to

involve the upregulation of membrane transporters that actively pump the fungicide out of the

fungal cell. This is a common mechanism conferring resistance to multiple classes of

fungicides. The two major superfamilies of transporters implicated are:

ATP-Binding Cassette (ABC) Transporters: These primary transporters use energy from ATP

hydrolysis to export a wide range of substrates. A predicted "Multidrug resistance-associated

protein 1," belonging to the ABC transporter family, has been identified in the V. inaequalis

genome.[5]

Major Facilitator Superfamily (MFS) Transporters: These secondary transporters utilize the

proton-motive force to expel toxins.

While direct evidence linking a specific ABC or MFS transporter to dodine resistance through

gene knockout or overexpression studies is pending, this model is supported by the
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quantitative nature of the resistance and patterns of cross-resistance observed with other

fungicides.

Visualizing Workflows and Mechanisms
The following diagrams illustrate the typical experimental workflow for analyzing dodine
resistance and the hypothesized molecular mechanism of action.
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Caption: Experimental workflow for dodine resistance analysis.
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Hypothesized Efflux Pump Mechanism of Dodine Resistance
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Caption: Hypothesized efflux pump mechanism for dodine resistance.
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Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline

standard protocols for the key experiments involved in analyzing dodine resistance.

This protocol is used to measure the sensitivity of a fungal isolate to a fungicide.

Preparation of Fungicide Stock: Dissolve pure-grade dodine in an appropriate solvent (e.g.,

acetone) to create a high-concentration stock solution (e.g., 1,000 mg/L).

Media Amendment: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to

approximately 50-55°C. Add the dodine stock solution to the molten agar to achieve a series

of final concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, 1.0 mg/L). Also prepare control plates

with solvent only. Pour the amended media into 90 mm Petri dishes.

Inoculation: From a 7-14 day old pure culture of V. inaequalis, take a 5 mm mycelial plug

from the actively growing edge. Place the plug, mycelium-side down, in the center of each

fungicide-amended and control plate.

Incubation: Incubate the plates in the dark at 20-22°C for 14-21 days, or until the colony on

the control plate reaches approximately 70-80% of the plate diameter.

Data Collection: Measure two perpendicular diameters of the fungal colony on each plate.

Subtract the diameter of the initial plug (5 mm) to get the net growth.

Calculation: Calculate the percentage of growth inhibition for each concentration relative to

the mean growth of the control.

Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

EC50 Determination: Use statistical software to perform a probit or log-logistic regression

analysis, plotting inhibition percentage against the log of the fungicide concentration to

calculate the EC50 value.

This protocol outlines a common method for extracting nucleic acids from fungal mycelium for

subsequent molecular analysis.[6][7][8]
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Mycelium Harvest: Grow the V. inaequalis isolate in potato dextrose broth (PDB) or on PDA

overlaid with cellophane. Harvest the mycelium by filtration or by scraping it from the

cellophane. Freeze the mycelium in liquid nitrogen.

Cell Lysis: Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle

or a bead beater with zirconium beads.

Extraction (CTAB Method):

Transfer the powdered mycelium to a microcentrifuge tube containing pre-warmed (65°C)

CTAB extraction buffer.

Add Proteinase K and RNase A (for DNA extraction) and vortex thoroughly.

Incubate at 65°C for 1-3 hours with occasional mixing.

Perform a phenol-chloroform-isoamyl alcohol extraction to remove proteins and lipids.

Centrifuge and carefully transfer the upper aqueous phase to a new tube.

Precipitate the nucleic acids by adding isopropanol and incubate at -20°C.

Centrifuge to pellet the DNA/RNA, wash the pellet with 70% ethanol, air dry, and

resuspend in nuclease-free water or TE buffer.

Quality Control: Assess the quantity and quality of the extracted nucleic acids using a

spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

This protocol is used to quantify the expression levels of target genes, such as those encoding

ABC or MFS transporters.[9][10]

RNA to cDNA Synthesis: Using the RNA extracted in the previous protocol, perform a DNase

treatment to remove any contaminating genomic DNA. Synthesize first-strand

complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random

primers.

Primer Design: Design specific primers for the target transporter gene(s) and for one or more

stable reference (housekeeping) genes (e.g., elongation factor 1-alpha, actin) in V.
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inaequalis.

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green or a probe-

based master mix, the designed forward and reverse primers, and the cDNA template.

Thermocycling: Run the reaction on a real-time PCR machine with a standard program:

Initial denaturation (e.g., 95°C for 5-10 min).

40 cycles of:

Denaturation (e.g., 95°C for 15 sec).

Annealing/Extension (e.g., 60°C for 1 min).

Melt curve analysis (for SYBR Green) to verify product specificity.

Data Analysis: Determine the quantification cycle (Cq) values for both the target and

reference genes in sensitive and resistant isolates. Calculate the relative gene expression

(fold change) in resistant isolates compared to sensitive ones using a method like the 2-

ΔΔCq method. This will reveal if the transporter gene is overexpressed in the resistant

isolates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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